molecular formula C11H11N3O3 B13715835 methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate

methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate

Katalognummer: B13715835
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: XECKYEHLURGTFJ-CLFYSBASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate is an organic compound characterized by the presence of an azido group and a methoxyphenyl group attached to an acrylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate typically involves the reaction of methyl (2Z)-2-bromo-3-(2-methoxyphenyl)acrylate with sodium azide. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Potentially used in the development of new materials with unique properties.

    Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Wirkmechanismus

The mechanism of action of methyl (2Z)-2-azido-3-(2-methoxyphenyl)acrylate is primarily based on the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The methoxyphenyl group can also influence the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

    Methyl (2Z)-2-bromo-3-(2-methoxyphenyl)acrylate: Precursor in the synthesis of the target compound.

    Methyl (2Z)-2-azido-3-phenylacrylate: Similar structure but lacks the methoxy group.

Eigenschaften

Molekularformel

C11H11N3O3

Molekulargewicht

233.22 g/mol

IUPAC-Name

methyl (Z)-2-azido-3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H11N3O3/c1-16-10-6-4-3-5-8(10)7-9(13-14-12)11(15)17-2/h3-7H,1-2H3/b9-7-

InChI-Schlüssel

XECKYEHLURGTFJ-CLFYSBASSA-N

Isomerische SMILES

COC1=CC=CC=C1/C=C(/C(=O)OC)\N=[N+]=[N-]

Kanonische SMILES

COC1=CC=CC=C1C=C(C(=O)OC)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.